Cas no 93071-65-9 (Methyl 3-(aminomethyl)benzoate)

Methyl 3-(aminomethyl)benzoate structure
93071-65-9 structure
Productnaam:Methyl 3-(aminomethyl)benzoate
CAS-nummer:93071-65-9
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD06797940
CID:61602
PubChem ID:2794826

Methyl 3-(aminomethyl)benzoate Chemische en fysische eigenschappen

Naam en identificatie

    • Methyl 3-(aminomethyl)benzoate
    • 3-(Aminomethyl)benzoic acid methyl ester
    • 3-Aminomethyl-benzoic acid methyl ester
    • Benzoic acid, 3-(aminomethyl)-, methyl ester
    • 3-aminomethylbenzoic acid methyl ester
    • 3-CARBOMETHOXYBENZYLAMINE
    • 3-methoxycarbonyl benzylamine
    • methyl 3-aminomethyl-benzoate
    • (3-(Methoxycarbonyl)phenyl)methanamine
    • m-(Methoxycarbonyl)benzylamine
    • AKOS002337602
    • EN300-57593
    • BP-11962
    • BDBM50232697
    • SB40019
    • METHYL3-(AMINOMETHYL)BENZOATE
    • (3-(Methoxycarbonyl)Phenyl)Methanaminium
    • OWBKDJSKHXGOJY-UHFFFAOYSA-N
    • AB7438
    • CHEMBL1778128
    • 93071-65-9
    • J-522661
    • AS-44845
    • DTXSID20383448
    • SCHEMBL307892
    • DB-079474
    • ALBB-034388
    • MFCD06797940
    • MDL: MFCD06797940
    • Inchi: 1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3
    • InChI-sleutel: OWBKDJSKHXGOJY-UHFFFAOYSA-N
    • LACHT: O=C(C1C=C(CN)C=CC=1)OC

Berekende eigenschappen

  • Exacte massa: 165.07900
  • Monoisotopische massa: 165.079
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 3
  • Complexiteit: 159
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 52.3A^2
  • XLogP3: 1.3

Experimentele eigenschappen

  • Dichtheid: 1.121
  • Smeltpunt: 37-39 ºC
  • Kookpunt: 280 ºC
  • Vlampunt: 139 ºC
  • PSA: 52.32000
  • LogboekP: 1.63220

Methyl 3-(aminomethyl)benzoate Beveiligingsinformatie

Methyl 3-(aminomethyl)benzoate Douanegegevens

  • HS-CODE:2922499990
  • Douanegegevens:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Methyl 3-(aminomethyl)benzoate Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
eNovation Chemicals LLC
D597728-1g
Methyl 3-(aminomethyl)benzoate
93071-65-9 95%
1g
$485 2024-05-24
TRC
M286680-50mg
Methyl 3-(Aminomethyl)benzoate
93071-65-9
50mg
$ 65.00 2022-06-04
TRC
M286680-100mg
Methyl 3-(Aminomethyl)benzoate
93071-65-9
100mg
$ 80.00 2022-06-04
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01711-25g
Methyl 3-(aminomethyl)benzoate
93071-65-9 95%
25g
$480 2023-09-07
eNovation Chemicals LLC
Y1129505-25g
3-Aminomethyl-benzoic acid methyl ester
93071-65-9 95%
25g
$435 2024-07-28
Enamine
EN300-57593-0.1g
methyl 3-(aminomethyl)benzoate
93071-65-9
0.1g
$43.0 2023-02-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0135-1g
3-Aminomethyl-benzoic acid methyl ester
93071-65-9 96%
1g
381.62CNY 2021-05-08
Enamine
EN300-57593-0.25g
methyl 3-(aminomethyl)benzoate
93071-65-9
0.25g
$45.0 2023-02-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0135-5g
3-Aminomethyl-benzoic acid methyl ester
93071-65-9 96%
5g
1102.46CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0135-25g
3-Aminomethyl-benzoic acid methyl ester
93071-65-9 96%
25g
¥3322.7 2025-01-22

Methyl 3-(aminomethyl)benzoate Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min
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Fontan, Noelia; Garcia-Dominguez, Patricia; Alvarez, Rosana; de Lera, Angel R., Bioorganic & Medicinal Chemistry, 2013, 21(7), 2056-2067

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Synthetic Routes 3

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1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9, rt
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, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  24 h, rt
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Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates
Karmakar, Ujjwal; Samanta, Rajarshi, Journal of Organic Chemistry, 2019, 84(5), 2850-2861

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  6 h, reflux; reflux → rt
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  10 h, 90 °C
1.3 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  9 h, reflux
Referentie
The development of a novel transforming growth factor-β (TGF-β) inhibitor that disrupts ligand-receptor interactions
Wu, Han; Sun, Yu; Wong, Wee Lin; Cui, Jiajia; Li, Jingyang; et al, European Journal of Medicinal Chemistry, 2020, 189,

Synthetic Routes 6

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Heterocyclic naphthalene amides having leukotriene-antagonistic action
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Referentie
Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase
Goodyer, Claire L. M.; Chinje, Edwin C.; Jaffar, Mohammed; Stratford, Ian J.; Threadgill, Michael D., Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Referentie
Bromination by means of sodium monobromoisocyanurate (SMBI)
Okada, Yukihiro; Yokozawa, Masanori; Akiba, Miwa; Oishi, Kazuhiko; Okawa, Kyoji; et al, Organic & Biomolecular Chemistry, 2003, 1(14), 2506-2511

Synthetic Routes 9

Reactievoorwaarden
Referentie
Sulfonamide-benzoic acid derivatives as GPAT inhibitors and their preparation, pharmaceutical compositions and use in the treatment of obesity
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Referentie
Preparation of aromatic amides as kv2.1 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  cooled; 6 h, reflux
Referentie
Preparation of pyrazolylalkylamide derivatives for use as 5-lipoxygenase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  25 °C; 4 h, reflux; reflux → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referentie
1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reactievoorwaarden
Referentie
Design and Synthesis of Small Molecule Glycerol 3-Phosphate Acyltransferase Inhibitors
Wydysh, Edward A.; Medghalchi, Susan M.; Vadlamudi, Aravinda; Townsend, Craig A., Journal of Medicinal Chemistry, 2009, 52(10), 3317-3327

Synthetic Routes 14

Reactievoorwaarden
Referentie
Histone deacetylase inhibitors
, United States, , ,

Synthetic Routes 15

Reactievoorwaarden
Referentie
Aminoalkylbenzamide peptidomimetic compounds for inhibiting farnesyl-protein transferase, and their preparation
, United States, , ,

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  5 min, rt → 0 °C; 15 h, 0 °C → rt; rt
1.2 Reagents: Water ;  1 h, rt
Referentie
Cation-Transporting Peptides: Scaffolds for Functionalized Pores?
Behera, Harekrushna; Ramkumar, Venkatachalam; Madhavan, Nandita, Chemistry - A European Journal, 2015, 21(28), 10179-10184

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  4.5 h, rt
1.2 Solvents: Dichloromethane ;  overnight, rt
Referentie
N-benzyl sulfonamides and related derivatives as 11β-HSD1 inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
1.2 Reagents: Sodium carbonate
Referentie
Tripodal Tris-tacn and Tris-dpa Platforms for Assembling Phosphate-Templated Trimetallic Centers
Cao, Rui; Muller, Peter; Lippard, Stephen J., Journal of the American Chemical Society, 2010, 132(49), 17366-17369

Synthetic Routes 19

Reactievoorwaarden
Referentie
Molecular meccano. 34. Combining different hydrogen-bonding motifs to self-assemble interwoven superstructures
Ashton, Peter R.; Fyfe, Matthew C. T.; Hickingbottom, Sarah K.; Menzer, Stephan; Stoddart, J. Fraser; et al, Chemistry - A European Journal, 1998, 4(4), 577-589

Synthetic Routes 20

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Sulfuric acid magnesium salt (1:1) ,  Benzeneacetic acid, α-amino-α-methyl-, potassium salt (1:1) Solvents: 1,4-Dioxane ;  36 h, 50 °C
1.2 Reagents: Hydroxylamine Solvents: Water ;  15 min, rt
Referentie
Transamination of Aromatic Aldehydes to Primary Arylmethylamines
Cai, Weiqi; Yang, Yue; Ma, Jiguo; Cao, Jing; Ren, Xinyi; et al, Organic Letters, 2023, 25(21), 3876-3880

Methyl 3-(aminomethyl)benzoate Raw materials

Methyl 3-(aminomethyl)benzoate Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:93071-65-9)Methyl 3-(aminomethyl)benzoate
A898034
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):400.0